molecular formula C8H5ClN2O5S B1317331 7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide CAS No. 23380-53-2

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

Cat. No. B1317331
CAS RN: 23380-53-2
M. Wt: 276.65 g/mol
InChI Key: OJRUZZLZXHSTAH-UHFFFAOYSA-N
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Description

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide (7-CDS) is a synthetic compound belonging to the family of sulfonamides. It is a colorless, crystalline solid with a molecular weight of 309.85 g/mol. 7-CDS is widely used in scientific research due to its ability to interact with a variety of biological molecules. It has been used in the synthesis of a variety of compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The compound has been employed as a catalyst in the synthesis of various heterocyclic compounds. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been used as an efficient and homogeneous catalyst for one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water. This method boasts advantages like mild reaction conditions, high yields, and short reaction times, aligning with green chemistry protocols (Khazaei et al., 2015).

Coordination Chemistry

The adaptable coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury has been explored. The compound exhibits versatility, providing diverse environments to the metal center as a function of its coordination modes. This research demonstrates the compound's potential in creating novel metal complexes with unique properties (Ardizzoia et al., 2010).

Antiproliferative Activity

New molecules featuring 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some compounds showed promising activity, highlighting the potential of such structures in the development of new anticancer agents (Pawar et al., 2017).

Material Science and Polymerization

Research into the synthesis, characterization, and polymerization behavior of benzoxazine-based monomers derived from bisphenol-S and aniline has been conducted. Such studies are crucial for developing new materials with potential applications in advanced technologies, including high-performance polymers and composites (Liu et al., 2010).

properties

IUPAC Name

7-chloro-2,4-dioxo-1H-3,1-benzoxazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O5S/c9-4-2-5-3(1-6(4)17(10,14)15)7(12)16-8(13)11-5/h1-2H,(H,11,13)(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRUZZLZXHSTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539051
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,4-dioxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-sulfonamide

CAS RN

23380-53-2
Record name 7-Chloro-1,4-dihydro-2,4-dioxo-2H-3,1-benzoxazine-6-sulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Record name 7-chloro-2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-sulfonamide
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Record name 7-Chloro-6-sulfamoylisatoic anhydride
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